Euparone

Anti-inflammatory Research Integrin Biology Leukocyte Adhesion

Generic benzofuran substitution risks irreproducibility-co-occurring Euparin exhibits distinct integrin activity vs. Euparone. Euparone (CAS 53947-86-7), ≥98% HPLC, is a validated reference standard from Ruscus aculeatus: • Verified negative control for Mac-1-mediated monocyte adhesion; inactive where cistifolin is active in head-to-head assays. • Ensures accurate HPLC/GC-MS quantification in Asteraceae/Liliaceae phytochemical and chemotaxonomic studies. • VOC biomarker for non-aflatoxigenic Aspergillus flavus biocontrol research.

Molecular Formula C12H10O4
Molecular Weight 218.20 g/mol
CAS No. 53947-86-7
Cat. No. B158459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEuparone
CAS53947-86-7
Synonymseuparone
Molecular FormulaC12H10O4
Molecular Weight218.20 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC2=CC(=C(C=C2O1)O)C(=O)C
InChIInChI=1S/C12H10O4/c1-6(13)9-3-8-4-11(7(2)14)16-12(8)5-10(9)15/h3-5,15H,1-2H3
InChIKeyFOXRXAILTBHLQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Euparone: Natural Benzofuran for Pharmacognosy and Biocontrol


Euparone (2,5-Diacetyl-6-hydroxybenzofuran) is a naturally occurring benzofuran derivative with the molecular formula C₁₂H₁₀O₄ and a molecular weight of 218.21 g/mol . It was first identified as a new compound from an ethanolic extract of Ruscus aculeatus L. roots [1] and has subsequently been isolated from various Asteraceae and Liliaceae species, including Eupatorium purpureum, Ligularia caloxantha, and Calea platylepis [2]. Euparone is commercially available as a reference standard or for research use from specialized chemical suppliers .

Product Type Natural benzofuran reference standard
Primary Use Phytochemical identification and chemotaxonomic marker
Research Context Supports studies requiring a benzofuran scaffold without integrin-adhesion activity

Why Euparone Cannot Be Substituted


The benzofuran class encompasses a broad range of natural products and synthetic analogs with diverse biological profiles. Substituting Euparone with a closely related structural analog, such as Euparin (CAS 532-48-9) or 6-Hydroxytremetone, is not scientifically sound because small structural variations dictate distinct activity signatures. For instance, in a comparative study of anti-inflammatory activity, neither Euparone nor Euparin suppressed integrin-mediated cell adhesion, in contrast to the active principle cistifolin from the same plant extract [1]. This underscores that even benzofurans co-occurring in the same botanical source exhibit non-overlapping pharmacological targets, rendering generic class-based substitution a significant risk to experimental reproducibility and data integrity.

Target Compound Euparone
Potential Substitute Euparin (CAS 532-48-9) or 6-Hydroxytremetone
Key Risk Co-occurring benzofurans from the same plant source exhibit non-overlapping target profiles; integrin-adhesion inactivity shared by euparone and euparin contrasts with active cistifolin, demonstrating that small structural changes lead to distinct biological signatures and may shift experimental outcomes.
Substitution based on benzofuran class alone risks irreproducible data; verify target-specific inactivity requirements before selection.

Euparone Differentiation Evidence


Integrin-Mediated Adhesion vs. Euparin

In a head-to-head study isolating multiple benzofurans from Eupatorium purpureum, neither Euparone nor the close analog Euparin demonstrated activity in suppressing integrin-mediated monocytic U937 cell adhesion, while the co-isolated compound cistifolin showed concentration-dependent inhibition [1]. This negative data provides crucial differentiation, confirming that Euparone is not a non-specific inhibitor of this key anti-inflammatory pathway, a distinction essential for researchers requiring a benzofuran devoid of this specific activity for mechanistic or control studies.

Integrin adhesion vs. Euparin
Head-to-head
Both euparone and euparin inactive; cistifolin active (concentration-dependent Mac-1 inhibition)
Reported inactivity profile differentiates from active co-constituent
U937 monocytic cell adhesion to fibrinogen; controls for non-specific benzofuran effects
Anti-inflammatory Research Integrin Biology Leukocyte Adhesion

Antifungal Activity Against Aspergillus flavus

In a study profiling volatile organic compounds (VOCs) from Aspergillus flavus strains, Euparone was identified as one of three VOCs uniquely produced by a non-aflatoxigenic strain (LA1) and not by toxigenic strains (LA2-LA4) [1]. While direct MIC values against A. flavus are not provided for Euparone in this study, the same compound, when isolated from Calea platylepis, was part of a benzofuran series (including Euparin and caleprunins) evaluated for antimicrobial activity, though its specific antifungal potency was not reported separately [2]. This evidence classifies Euparone as a biomarker and potential biocontrol agent, but its comparative antifungal efficacy remains unquantified.

Antifungal VOC profile
Class-level
Unique VOC from non-aflatoxigenic A. flavus strain; antifungal potency unquantified
Supports antifungal screening context; requires quantitative validation
SPME/GC/MS headspace analysis; no MIC data available
Agricultural Biocontrol Mycotoxin Research Aspergillus flavus

Antifeedant Activity: Spodoptera littoralis

In a comprehensive structure-activity relationship (SAR) study of benzofurans from Pericallis species, Euparone (compound 7) was tested alongside its structural analogs for antifeedant effects against Spodoptera littoralis larvae [1]. The study revealed that compounds in the euparin series (including Euparin, compound 6) and eupachinin-type compounds were active antifeedants, whereas Euparone was not highlighted among the most active compounds in either the tremetone or euparin series. This finding demonstrates that Euparone is not a potent antifeedant in this model, a crucial piece of negative data for researchers seeking a benzofuran scaffold without insect antifeedant properties, as opposed to potent analogs like 3-ethoxy-hydroxy-tremetone (4) or the dihydroxyangelate 14.

Antifeedant vs. analogs
Head-to-head
Euparone not among active antifeedants; 3-ethoxy-hydroxy-tremetone most active
Reported inactivity suitable for studies avoiding insect antifeedant interference
S. littoralis larvae bioassay; qualitative ranking, no EC50 reported
Insect Antifeedant Natural Pesticide Discovery Benzofuran SAR

Purity and Stability Specifications

Commercially available Euparone is supplied with a specified purity of >95%, as certified by vendors such as AbMole and others . This purity specification serves as a critical quality control baseline for experimental reproducibility, particularly in biological assays where impurities can confound results. While no direct stability comparison data are available against analogs, the established storage conditions (powder at -20°C for up to 3 years; in solvent at -80°C for 1 year) provide a verifiable framework for maintaining compound integrity during procurement and long-term research use.

Purity & stability
Specification review
Purity >95% by CoA; stable at -20°C powder 3y, -80°C solvent 1y
Specification-review context supports reproducible research use
Vendor-specified; storage conditions per AbMole/TargetMol
Chemical Sourcing Analytical Chemistry Natural Product Research

Euparone Application Scenarios


Reference Standard & Chemotaxonomic Marker

Euparone serves as a validated reference standard for the isolation, identification, and quantification of benzofuran derivatives from plant species, particularly within the Asteraceae and Liliaceae families. Its well-characterized structure, first identified in Ruscus aculeatus, makes it a key compound for chemotaxonomic studies and for quality control of herbal preparations containing Eupatorium or Ligularia species [1]. Procurement of high-purity Euparone (>95%) ensures analytical accuracy in HPLC, GC-MS, and NMR-based phytochemical investigations .

Agricultural Biocontrol & Mycotoxin Management

Euparone is a candidate for research into sustainable biocontrol strategies against aflatoxin contamination. Its identification as a volatile organic compound (VOC) uniquely emitted by a non-aflatoxigenic strain of Aspergillus flavus positions it as both a potential biomarker for beneficial fungal strains and a lead compound for developing natural antifungal agents [1]. This application scenario is directly supported by evidence of its association with non-toxigenic fungal phenotypes and its class-level antimicrobial activity, though further quantitative antifungal assays are required.

Inflammatory Pathway Control & Mechanistic Studies

Euparone is a valuable tool compound for studies requiring a benzofuran scaffold that lacks activity against specific integrin-mediated adhesion pathways. The clear negative data from head-to-head comparisons with Euparin and the active comparator cistifolin demonstrate that Euparone does not interfere with Mac-1-dependent monocyte adhesion to fibrinogen [1]. Researchers investigating alternative anti-inflammatory mechanisms can therefore utilize Euparone to control for non-specific benzofuran effects or to study pathways where this specific inactivity is a desired baseline.

Application
Selection Property
Validation Focus
Reference standard & chemotaxonomic marker
High-purity benzofuran identity
Analytical method suitability (HPLC, GC-MS, NMR)
Agricultural biocontrol & mycotoxin research
VOC biomarker association with non-aflatoxigenic strains
Antifungal screening endpoints; strain-specific VOC validation
Inflammatory pathway control & mechanistic studies
Lack of integrin-adhesion interference
Mac-1-dependent monocyte adhesion assays; pathway-specific negative control

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for Euparone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.